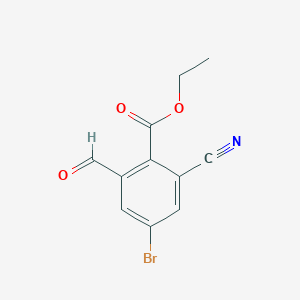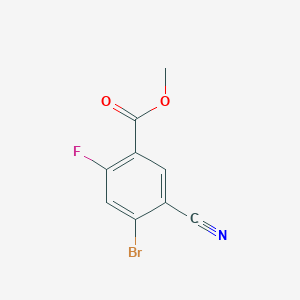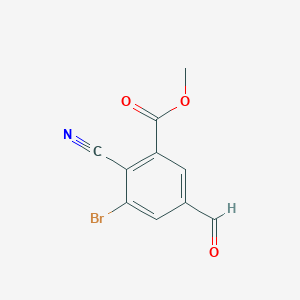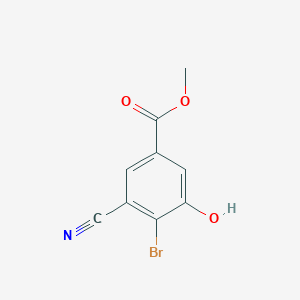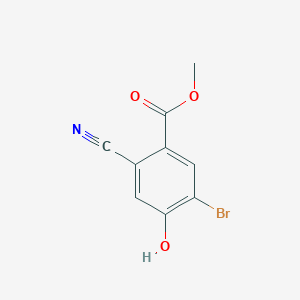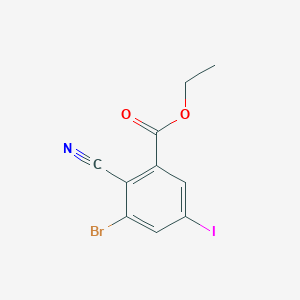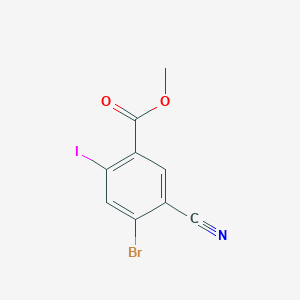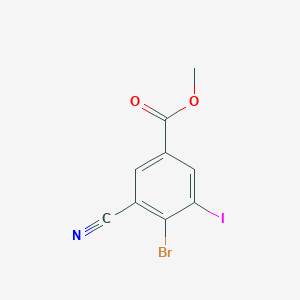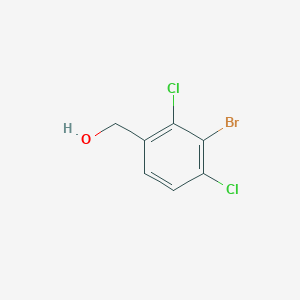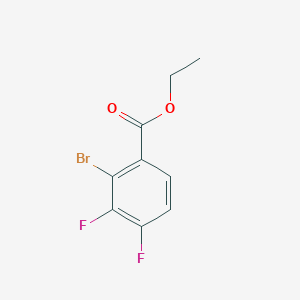
2-Bromo-5-difluoromethoxy-3-fluorophenol
Übersicht
Beschreibung
2-Bromo-5-difluoromethoxy-3-fluorophenol, also known as 2-BDFMFP, is a synthetic aromatic compound that has been studied for its potential applications in scientific research. Its structure is composed of a bromine atom, two fluorine atoms, a methoxy group, and a phenol group. It is a colorless, volatile liquid with a boiling point of 90.4°C and a melting point of -45°C. It is soluble in organic solvents such as methanol and ethanol, and insoluble in water.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-difluoromethoxy-3-fluorophenol is not fully understood. However, it is believed that the bromine atom in the molecule is responsible for its reactivity. It is thought that the bromine atom is able to form a bond with the aromatic ring of the molecule, which increases its reactivity. This increased reactivity allows it to be used as a substrate for various enzymes and as a reagent for the synthesis of other aromatic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that it may have anti-inflammatory and antioxidant properties due to its ability to scavenge reactive oxygen species. Additionally, it has been suggested that it may have an effect on the metabolism of phenols, as it has been used as a substrate for the enzyme phenol hydroxylase.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Bromo-5-difluoromethoxy-3-fluorophenol in lab experiments is its reactivity. Its bromine atom is able to form a bond with the aromatic ring of the molecule, which increases its reactivity and makes it useful as a substrate for various enzymes and as a reagent for the synthesis of other aromatic compounds. However, its volatility and insolubility in water can make it difficult to handle in the lab.
Zukünftige Richtungen
In the future, 2-Bromo-5-difluoromethoxy-3-fluorophenol may be used for a variety of applications, including the synthesis of other aromatic compounds, the study of the reactivity of brominated aromatic compounds, and the study of the metabolism of phenols. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its potential anti-inflammatory and antioxidant properties. Finally, further research could be conducted to improve its solubility in water and its handling in the lab.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-difluoromethoxy-3-fluorophenol has been used in scientific research as a substrate for the enzyme phenol hydroxylase, which is involved in the metabolism of phenol and other aromatic compounds. It has also been used to study the effects of bromine substitution on the reactivity of aromatic compounds. Additionally, it has been used as a reagent for the synthesis of various other aromatic compounds.
Eigenschaften
IUPAC Name |
2-bromo-5-(difluoromethoxy)-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-6-4(9)1-3(2-5(6)12)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWDMERYOWXHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



